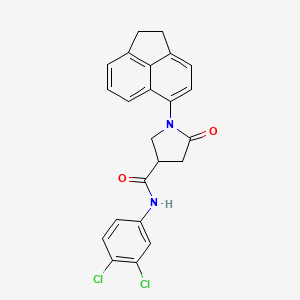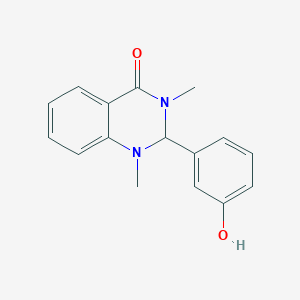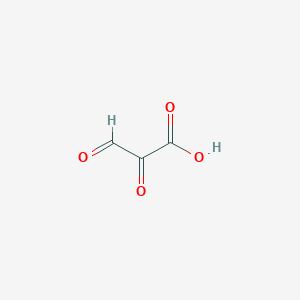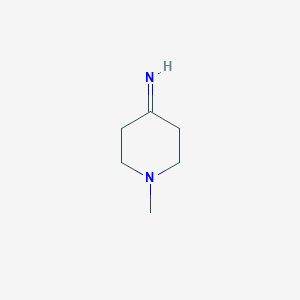
1,2-Diethyl-2-propylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl-2-propylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. This particular compound is characterized by its unique substitution pattern, where two ethyl groups and one propyl group are attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Vorbereitungsmethoden
The synthesis of 1,2-Diethyl-2-propylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with diethyl and propyl halides in the presence of a base can lead to the formation of the desired piperidine derivative. Industrial production methods often utilize catalytic hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This approach ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
1,2-Diethyl-2-propylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium or rhodium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Wissenschaftliche Forschungsanwendungen
1,2-Diethyl-2-propylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Diethyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and producing pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Diethyl-2-propylpiperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound with no additional substituents.
1-Methylpiperidine: A derivative with a single methyl group attached to the nitrogen atom.
2,6-Dimethylpiperidine: A derivative with two methyl groups attached to the carbon atoms adjacent to the nitrogen. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89214-87-9 |
|---|---|
Molekularformel |
C12H25N |
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
1,2-diethyl-2-propylpiperidine |
InChI |
InChI=1S/C12H25N/c1-4-9-12(5-2)10-7-8-11-13(12)6-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
YBDGWNJDYLUUFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCCCN1CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)


![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)



![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)


